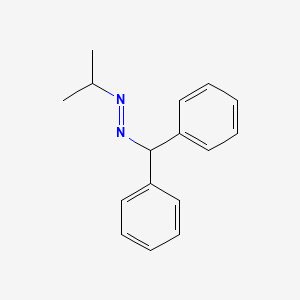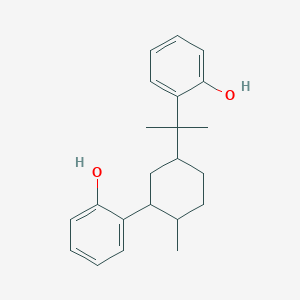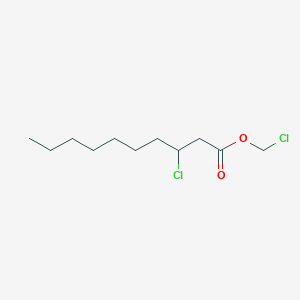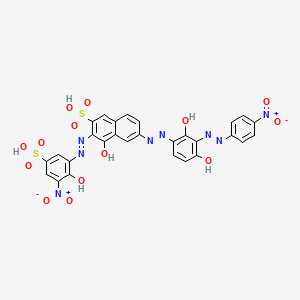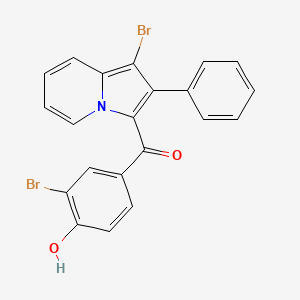![molecular formula C60H93N19O27S2 B14431868 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-75-3](/img/structure/B14431868.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tallysomycin S(sub 6b) copper complex is a biosynthetic derivative of tallysomycin, a glycopeptide antibiotic related to bleomycin. Tallysomycin compounds are known for their antitumor and antimicrobial activities. The copper complex form of tallysomycin S(sub 6b) enhances its biological activity, making it a promising candidate for various scientific and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of tallysomycin S(sub 6b) copper complex involves the biosynthetic incorporation of diamines into the tallysomycin molecule through precursor amine-feeding fermentation. This process results in the formation of new tallysomycin derivatives, which are then isolated and characterized . The copper complex is formed by chelating the tallysomycin derivative with copper ions, typically resulting in a blue powder .
Industrial Production Methods: Industrial production of tallysomycin S(sub 6b) copper complex follows similar biosynthetic routes, with large-scale fermentation processes being employed to produce the glycopeptide antibiotics. The fermentation broths are then subjected to purification and isolation procedures to obtain the desired copper complex .
Análisis De Reacciones Químicas
Types of Reactions: Tallysomycin S(sub 6b) copper complex undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of copper ions, which can act as catalysts or reactants in the processes .
Common Reagents and Conditions: Common reagents used in the reactions involving tallysomycin S(sub 6b) copper complex include oxidizing agents, reducing agents, and various ligands that can form complexes with copper ions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific solvents to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of tallysomycin S(sub 6b) copper complex depend on the specific reaction conditions and reagents used. These products can include modified glycopeptide structures with enhanced biological activities and new copper complexes with unique properties .
Aplicaciones Científicas De Investigación
Tallysomycin S(sub 6b) copper complex has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique coordination properties and reactivity. In industry, the compound’s antimicrobial properties make it a candidate for use in coatings and materials to prevent microbial growth .
Mecanismo De Acción
The mechanism of action of tallysomycin S(sub 6b) copper complex involves the generation of reactive oxygen species (ROS) and the disruption of cellular membranes. The copper ions in the complex play a crucial role in catalyzing the formation of ROS, which can cause oxidative damage to cellular components, leading to cell death . The complex also interacts with DNA and other molecular targets, disrupting essential cellular processes and pathways .
Comparación Con Compuestos Similares
Tallysomycin S(sub 6b) copper complex is unique compared to other similar compounds due to its specific glycopeptide structure and the presence of copper ions. Similar compounds include other tallysomycin derivatives, such as tallysomycin A and B, as well as bleomycin derivatives . The copper complex form of tallysomycin S(sub 6b) offers enhanced biological activity and unique properties that distinguish it from these related compounds .
Propiedades
Número CAS |
77368-75-3 |
|---|---|
Fórmula molecular |
C60H93N19O27S2 |
Peso molecular |
1576.6 g/mol |
Nombre IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(2-hydroxyethylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C60H93N19O27S2/c1-19-34(76-49(78-47(19)64)24(10-31(62)85)70-12-23(61)48(65)94)51(96)77-36(44(25-13-68-18-71-25)103-59-46(40(90)37(87)29(14-81)102-59)104-58-42(92)45(105-60(66)99)38(88)30(15-82)101-58)53(98)72-20(2)28(84)11-32(86)75-35(21(3)83)52(97)79-54(106-57-41(91)39(89)33(63)22(4)100-57)43(93)56-74-27(17-108-56)55-73-26(16-107-55)50(95)69-7-5-6-67-8-9-80/h13,16-18,20-24,28-30,33,35-46,54,57-59,67,70,80-84,87-93H,5-12,14-15,61,63H2,1-4H3,(H2,62,85)(H2,65,94)(H2,66,99)(H,68,71)(H,69,95)(H,72,98)(H,75,86)(H,77,96)(H,79,97)(H2,64,76,78) |
Clave InChI |
RYKNHYOWVFSDAT-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCO)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


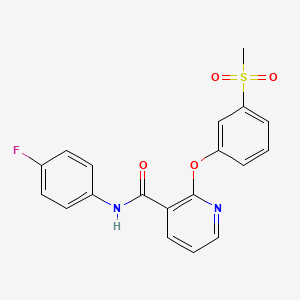
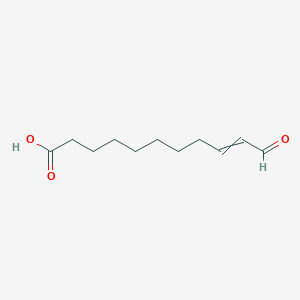
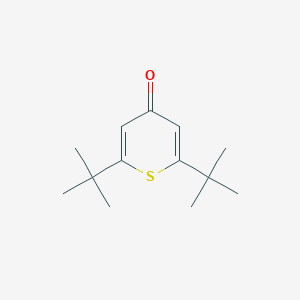
amino}butan-2-one](/img/structure/B14431802.png)
